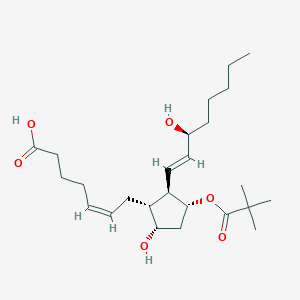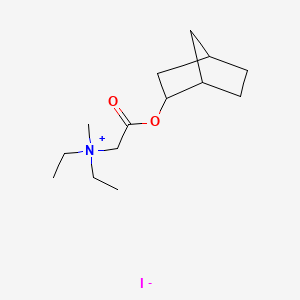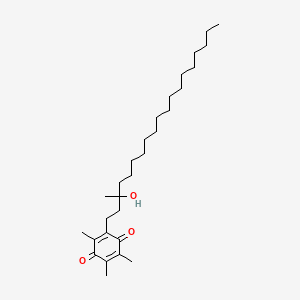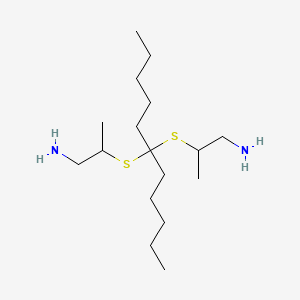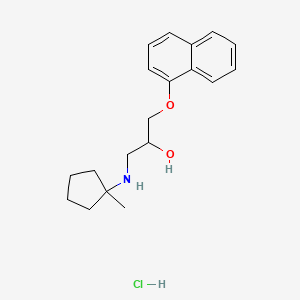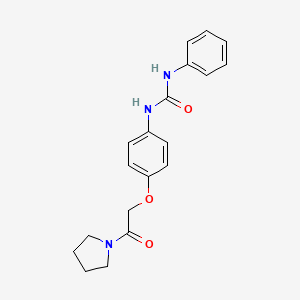
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
The synthesis of Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- typically involves constructing the pyrrolidine ring from various cyclic or acyclic precursors. The synthetic routes often include the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, focusing on the stereochemistry and spatial orientation of substituents to enhance biological activity .
Analyse Chemischer Reaktionen
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a versatile scaffold for designing novel biologically active compounds. Its derivatives have shown potential in treating various diseases, including cancer, inflammation, and viral infections . Additionally, it is used in the development of new therapeutic agents and drug candidates .
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and spatial orientation play crucial roles in its binding affinity and selectivity towards enantioselective proteins . This interaction can modulate various biological processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique combination of substituents in Pyrrolidine, 1-((4-(((phenylamino)carbonyl)amino)phenoxy)acetyl)- contributes to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
76870-00-3 |
|---|---|
Molekularformel |
C19H21N3O3 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H21N3O3/c23-18(22-12-4-5-13-22)14-25-17-10-8-16(9-11-17)21-19(24)20-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2,(H2,20,21,24) |
InChI-Schlüssel |
GTKPJMWPFIVETK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



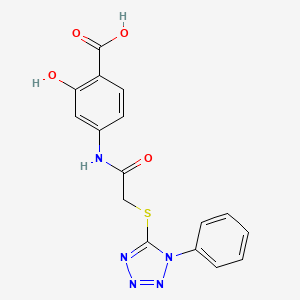

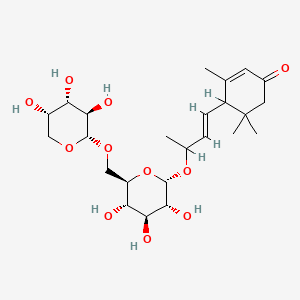


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
